molecular formula C6H12ClNO B2579296 3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride CAS No. 2344680-32-4

3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride

Cat. No.: B2579296
CAS No.: 2344680-32-4
M. Wt: 149.62
InChI Key: DAVBEKMFVJIKKU-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. The bicyclic framework provides a rigid structure that can mimic other biologically active molecules, making it a valuable scaffold in the design of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) as catalysts in methanol under reflux conditions . This method has been shown to produce the desired compound in good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the reduction process using NaBH4 and CoCl2 makes it suitable for industrial applications. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogenated derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in the design of new compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride involves its interaction with specific molecular targets within biological systems. The rigid bicyclic structure allows it to mimic other biologically active molecules, thereby modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane: A structurally similar compound without the nitrogen atom.

    Pyridine: A six-membered aromatic ring containing a nitrogen atom.

    Piperidine: A six-membered saturated ring containing a nitrogen atom.

Uniqueness

3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride is unique due to its rigid bicyclic structure and the presence of a nitrogen atom. This combination provides a distinct set of physicochemical properties that make it valuable in drug design and other applications. Its ability to mimic other biologically active molecules while maintaining a stable structure sets it apart from other similar compounds.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-5(2-6)3-7-4-6;/h5,7-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVBEKMFVJIKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344680-32-4
Record name 3-azabicyclo[3.1.1]heptan-1-ol hydrochloride
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